3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position, a pyridin-4-ylmethyl group at the 1-position, and a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could involve forming bonds with active sites, leading to changes in the target’s function .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to alterations in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s activity, thereby affecting the overall biochemical pathway. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. The compound can affect metabolite levels, leading to changes in cellular metabolism. For instance, it can inhibit key enzymes in glycolysis or the citric acid cycle, thereby altering the energy production in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production, or to the nucleus, where it can affect gene expression. The compound’s localization can determine its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the construction of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The pyridin-4-ylmethyl group can be introduced via alkylation reactions using pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: this compound can be converted to 3-carboxy-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: The reduction of the carboxylic acid group yields 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives can be formed depending on the substituents introduced.
Scientific Research Applications
3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group at the 3-position.
3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the pyridin-4-ylmethyl group.
1-(Pyridin-4-ylmethyl)-3-methyl-1H-pyrazole: Lacks the carboxylic acid group.
Uniqueness
3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the pyridin-4-ylmethyl and carboxylic acid groups allows for diverse interactions with biological targets, making it a versatile compound for drug development .
Properties
IUPAC Name |
5-methyl-2-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)14(13-8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIBOEGHHLWQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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